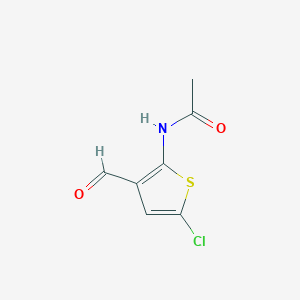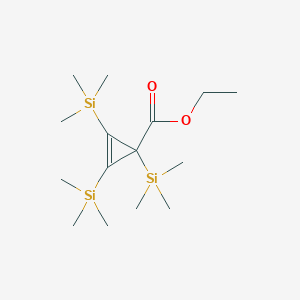![molecular formula C28H30N6O2 B12536694 (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid CAS No. 655251-54-0](/img/structure/B12536694.png)
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is a complex organic compound featuring multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of pyridin-2-ylmethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a therapeutic setting.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring structure and have been studied for their biological activities.
N-pyridin-2-yl carbamates: These compounds also contain pyridine rings and are synthesized using similar methods.
Uniqueness
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is unique due to its specific arrangement of pyridine rings and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
655251-54-0 |
|---|---|
Formule moléculaire |
C28H30N6O2 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(2S)-2,4-bis[bis(pyridin-2-ylmethyl)amino]butanoic acid |
InChI |
InChI=1S/C28H30N6O2/c35-28(36)27(34(21-25-11-3-7-16-31-25)22-26-12-4-8-17-32-26)13-18-33(19-23-9-1-5-14-29-23)20-24-10-2-6-15-30-24/h1-12,14-17,27H,13,18-22H2,(H,35,36)/t27-/m0/s1 |
Clé InChI |
INROBTYMCJEQNQ-MHZLTWQESA-N |
SMILES isomérique |
C1=CC=NC(=C1)CN(CC[C@@H](C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
SMILES canonique |
C1=CC=NC(=C1)CN(CCC(C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


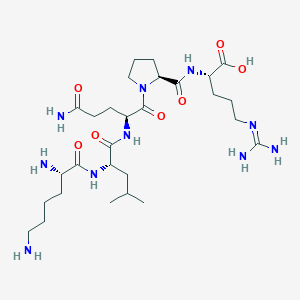
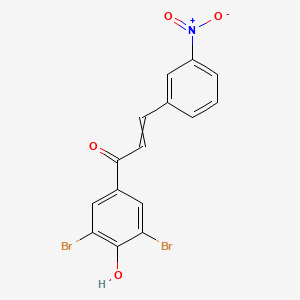
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
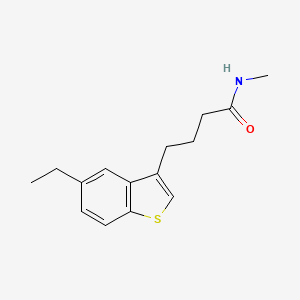
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
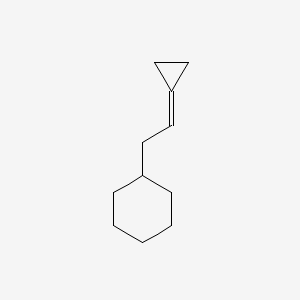
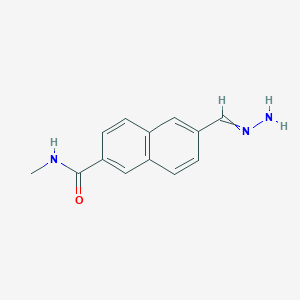
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
